4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a pyrrolinone core, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolinone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Moiety: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the intermediate compound.
Final Functionalization: The final steps typically involve hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
Medically, the compound could be explored for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and clinical trials.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine moieties could facilitate binding to active sites, while the hydroxy and methoxy groups might participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Lacks the methoxy and propoxy groups, potentially altering its reactivity and bioactivity.
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Similar structure but without the propoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy and propoxy groups in 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. These functional groups may also provide additional sites for chemical modification, expanding its utility in various applications.
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O7/c1-3-12-33-18-7-6-17(16-20(18)31-2)22-21(23(28)19-5-4-13-34-19)24(29)25(30)27(22)9-8-26-10-14-32-15-11-26/h4-7,13,16,22,29H,3,8-12,14-15H2,1-2H3 |
InChI Key |
FRYUIGOPNWDXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.